2-Methoxy-4-(2-methoxyethoxy)aniline
Overview
Description
2-Methoxy-4-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H13NO2This compound is characterized by its colorless to pale yellow liquid appearance and is soluble in many organic solvents such as alcohols, ethers, and ketones, but has low solubility in water .
Preparation Methods
The preparation of 2-Methoxy-4-(2-methoxyethoxy)aniline involves the esterification of ethylene aniline, followed by the application of ethylene glycol and chloroformate on ethylene aniline to form 4-(2-methoxyethoxy) benzoate. This ester is then converted to this compound by heating and adding a base catalyst . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Methoxy-4-(2-methoxyethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methoxy-4-(2-methoxyethoxy)aniline has several applications in scientific research:
Biology: The compound is utilized in various biological assays and experiments due to its reactivity and functional groups.
Medicine: It serves as an intermediate in the synthesis of certain pharmaceuticals, contributing to the development of new drugs.
Industry: The compound is employed in the production of protective agents, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical syntheses. detailed studies on its exact molecular targets and pathways are limited.
Comparison with Similar Compounds
2-Methoxy-4-(2-methoxyethoxy)aniline can be compared with other similar compounds such as:
4-Methoxyaniline: This compound has a similar structure but lacks the additional methoxyethoxy group, making it less soluble in certain solvents.
2-Methoxyaniline: This compound also lacks the methoxyethoxy group, resulting in different reactivity and solubility properties.
4-(2-Ethoxyethoxy)aniline: This compound has an ethoxyethoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-methoxy-4-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-5-6-14-8-3-4-9(11)10(7-8)13-2/h3-4,7H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYJIWKKYJFGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666863 | |
Record name | 2-Methoxy-4-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736133-48-5 | |
Record name | 2-Methoxy-4-(2-methoxyethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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